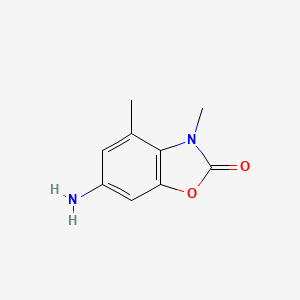

6-amino-3,4-dimethyl-3H-benzoxazol-2-one

Description

6-Amino-3,4-dimethyl-3H-benzoxazol-2-one (IUPAC name: 6-amino-3-methyl-1,3-benzoxazol-2-one) is a heterocyclic compound featuring a benzoxazolone core substituted with an amino group at position 6 and methyl groups at positions 3 and 2. Its molecular formula is $ C8H8N2O2 $, with a molecular weight of 164.16 g/mol (PubChem CID: 6486006) . The SMILES notation, $ \text{CN1C(=O)OC2=CC(N)=CC=C12} $, highlights its fused bicyclic structure, where the oxazolone ring is stabilized by intramolecular hydrogen bonding. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive benzoxazolone derivatives, which are recognized as "privileged scaffolds" for drug discovery .

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

6-amino-3,4-dimethyl-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C9H10N2O2/c1-5-3-6(10)4-7-8(5)11(2)9(12)13-7/h3-4H,10H2,1-2H3 |

InChI Key |

XNHBYNYWPSWEPB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1N(C(=O)O2)C)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs of Benzoxazolone

The benzoxazolone core ($ 2(3H)\text{-benzoxazolone} $) is a versatile pharmacophore that mimics phenol or catechol moieties while offering enhanced metabolic stability . Key structural analogs include:

Benzothiazole Derivatives

- However, this modification may reduce hydrogen-bonding interactions critical for target binding .

- (3,4-Dihydroisoquinolin-2(1H)-yl)(6-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propoxy)benzo[d]thiazol-2-yl)methanone (4e): A benzothiazole derivative with a larger molecular surface area ($ m/z = 460.2 $) due to its dihydroisoquinoline substituents. This compound exhibits multitarget activity, contrasting with the simpler benzoxazolone scaffold .

Benzoxazinone Derivatives

- 6-Amino-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one: Incorporation of a benzoxazinone ring (a bioisostere of benzoxazolone) introduces conformational flexibility. The dimethyloxazole substituent may enhance selectivity for serotonin receptors compared to the rigid benzoxazolone structure .

Substituted Benzoxazolones

- 6-Amino-3-(ethoxymethyl)benzo[d]oxazol-2(3H)-one (CAS 1487849-31-9): Ethoxymethyl substitution at position 3 modulates electronic properties, which could influence metabolic stability and bioavailability .

Substituent Effects on Pharmacological Activity

Key Observations :

Amino Group at Position 6: The amino group in this compound facilitates hydrogen bonding, enhancing interactions with targets like dopamine D2 and serotonin 5-HT$_{1A}$ receptors .

Methyl Groups at Positions 3 and 4 : These substituents improve metabolic stability by blocking oxidative degradation pathways, a limitation observed in unsubstituted benzoxazolones .

Bioisosteric Replacements: Benzoxazinones and benzothiazoles retain the core’s electronic profile but differ in ring strain and solubility, affecting their pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.